molecular formula C11H13Cl2N B1429965 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 97429-95-3

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1429965
CAS No.: 97429-95-3
M. Wt: 230.13 g/mol
InChI Key: SPDVAUQNCUGMKN-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyridines. This compound features a chlorophenyl group attached to a tetrahydropyridine ring, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

  • Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a dihydropyridine derivative.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl derivative reacts with the tetrahydropyridine ring.

  • Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the tetrahydropyridine derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents onto the tetrahydropyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically involve nucleophiles such as halides or amines, and the reactions are carried out under specific conditions to favor the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different chemical and physical properties.

Scientific Research Applications

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is used in various scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It is employed in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

  • Medicine: The compound is explored for its medicinal properties, including its potential use in drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:

  • 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

  • 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has the chlorine atom in a different position compared to the 2-chlorophenyl variant.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVAUQNCUGMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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